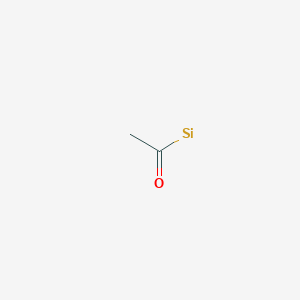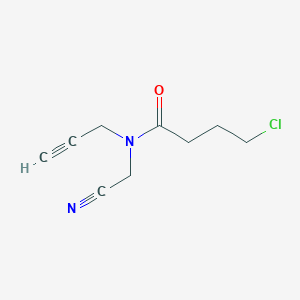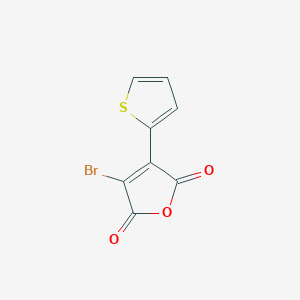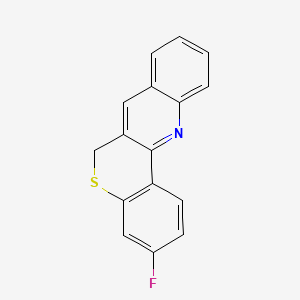
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline is a heterocyclic compound that belongs to the class of benzothiopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-aminothioxanthone as a starting material, which undergoes a series of reactions including N-arylation and cyclization to form the desired compound . The reaction conditions often involve the use of copper as a catalyst and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-(1)benzothiopyrano(4,3-b)quinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-6H-(1)benzothiopyrano(4,3-b)indole: Similar structure but with an indole ring instead of a quinoline ring.
4-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom at the 3-position in 3-Fluoro-6H-(1)benzothiopyrano(4,3-b)quinoline makes it unique compared to other similar compounds. This structural feature enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52831-46-6 |
|---|---|
Formule moléculaire |
C16H10FNS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
3-fluoro-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C16H10FNS/c17-12-5-6-13-15(8-12)19-9-11-7-10-3-1-2-4-14(10)18-16(11)13/h1-8H,9H2 |
Clé InChI |
BAOCJTCFNYOWRZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3N=C2C4=C(S1)C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


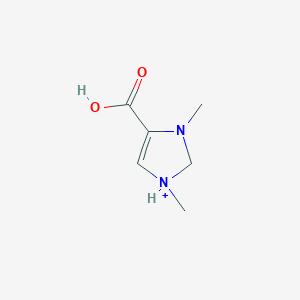
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
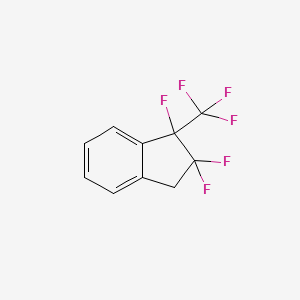
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
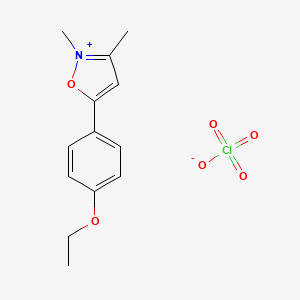

![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
